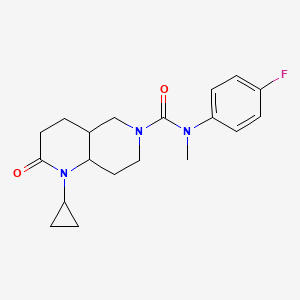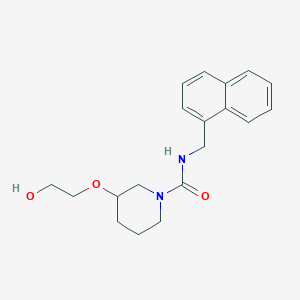![molecular formula C16H24N2O3S B7677941 N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide](/img/structure/B7677941.png)
N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide, also known as Suvorexant, is a potent and selective orexin receptor antagonist that has been developed as a novel treatment for insomnia. This compound was approved by the US Food and Drug Administration (FDA) in 2014 and has since become an important tool for scientists studying the role of orexin in sleep regulation and other physiological processes.
Wirkmechanismus
N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide works by selectively blocking the activity of orexin receptors in the brain. Orexin is a neuropeptide that plays a key role in the regulation of wakefulness, arousal, and appetite. By blocking the activity of orexin receptors, this compound promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including reducing wakefulness, increasing total sleep time, and improving sleep quality. This compound has also been shown to have anxiolytic and antidepressant effects, as well as potential therapeutic benefits for addiction and other disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide in lab experiments is its high selectivity for orexin receptors, which allows for precise targeting of these receptors in the brain. However, the complex synthesis of this compound and its high cost may limit its use in certain experiments. In addition, the potential for off-target effects and the need for careful dosing and monitoring may also be limitations for some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide and its effects on orexin receptors. One area of interest is the use of this compound in combination with other drugs or therapies to treat insomnia and other disorders. Another potential direction is the development of new orexin receptor antagonists with improved selectivity and efficacy. Finally, further research is needed to fully understand the role of orexin in sleep regulation and other physiological processes, and to identify new targets for drug development.
Synthesemethoden
The synthesis of N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide involves several steps, starting with the preparation of the key intermediate 8-methyl-3,4-dihydro-2H-chromen-4-ol. This intermediate is then reacted with pyrrolidine and ethanesulfonyl chloride to form the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide has been widely used in scientific research to study the role of orexin in sleep regulation, circadian rhythms, and other physiological processes. This compound has been shown to be effective in reducing sleep latency and increasing total sleep time in both animals and humans. This compound has also been studied for its potential use in the treatment of other disorders, such as depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13-5-4-6-14-15(7-11-21-16(13)14)17-22(19,20)12-10-18-8-2-3-9-18/h4-6,15,17H,2-3,7-12H2,1H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDCGZFQCKQDHA-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCO2)NS(=O)(=O)CCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)[C@H](CCO2)NS(=O)(=O)CCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-Chloro-3-fluorophenyl)methylsulfonyl]-1-ethyl-1,4-diazepan-2-one](/img/structure/B7677865.png)
![5-[3-(1H-imidazol-2-ylsulfonyl)propyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7677873.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4-fluoro-3-methoxybenzenesulfonamide](/img/structure/B7677880.png)
![4-[2-(4-methoxyphenyl)ethylsulfonyl]-2H-triazole](/img/structure/B7677886.png)


![[1-(2,2-difluoroethyl)pyrazol-3-yl]-(7-fluoro-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone](/img/structure/B7677899.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7677907.png)
![5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7677913.png)
![3-[[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7677914.png)


![1-(Oxan-4-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7677952.png)
![6-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7677964.png)
